2,5-Difluoro-4-(trifluoromethoxy)toluene 2,5-Difluoro-4-(trifluoromethoxy)toluene
Brand Name: Vulcanchem
CAS No.: 1806389-39-8
VCID: VC2763379
InChI: InChI=1S/C8H5F5O/c1-4-2-6(10)7(3-5(4)9)14-8(11,12)13/h2-3H,1H3
SMILES: CC1=CC(=C(C=C1F)OC(F)(F)F)F
Molecular Formula: C8H5F5O
Molecular Weight: 212.12 g/mol

2,5-Difluoro-4-(trifluoromethoxy)toluene

CAS No.: 1806389-39-8

Cat. No.: VC2763379

Molecular Formula: C8H5F5O

Molecular Weight: 212.12 g/mol

* For research use only. Not for human or veterinary use.

2,5-Difluoro-4-(trifluoromethoxy)toluene - 1806389-39-8

Specification

CAS No. 1806389-39-8
Molecular Formula C8H5F5O
Molecular Weight 212.12 g/mol
IUPAC Name 1,4-difluoro-2-methyl-5-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C8H5F5O/c1-4-2-6(10)7(3-5(4)9)14-8(11,12)13/h2-3H,1H3
Standard InChI Key IAVPGFKXDIXWSY-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1F)OC(F)(F)F)F
Canonical SMILES CC1=CC(=C(C=C1F)OC(F)(F)F)F

Introduction

Chemical Identity and Fundamental Characteristics

2,5-Difluoro-4-(trifluoromethoxy)toluene is a specialized fluorinated aromatic compound characterized by its unique substitution pattern on a benzene ring. Its structure features fluorine atoms at the 2 and 5 positions, a trifluoromethoxy group at the 4 position, and a methyl substituent, creating a molecule with distinctive electronic properties and chemical behavior.

Nomenclature and Identification Parameters

The compound is formally identified by its IUPAC name 1,4-difluoro-2-methyl-5-(trifluoromethoxy)benzene, though it is commonly referred to as 2,5-Difluoro-4-(trifluoromethoxy)toluene in scientific literature and commercial catalogs. Standard identification parameters are presented in Table 1 .

Table 1: Identification Parameters of 2,5-Difluoro-4-(trifluoromethoxy)toluene

ParameterValue
CAS Number1806389-39-8
MDL NumberMFCD28791021
Molecular FormulaC8H5F5O
Molecular Weight212.12 g/mol
IUPAC Name1,4-difluoro-2-methyl-5-(trifluoromethoxy)benzene
Standard InChIInChI=1S/C8H5F5O/c1-4-2-6(10)7(3-5(4)9)14-8(11,12)13/h2-3H,1H3

Structural Characteristics

The molecular structure of 2,5-Difluoro-4-(trifluoromethoxy)toluene represents a precisely engineered arrangement of electron-withdrawing groups on an aromatic scaffold. The presence of five fluorine atoms—two directly bonded to the ring and three as part of the trifluoromethoxy moiety—creates a highly electron-deficient aromatic system with unique electronic distribution and reactivity patterns.

The methyl substituent contrasts with the electron-withdrawing fluorinated groups, introducing asymmetry into the electronic structure and providing a potential site for further functionalization through various synthetic transformations. This structural arrangement contributes significantly to the compound's chemical behavior and potential applications in medicinal chemistry and materials science.

Physical and Chemical Properties

The physical and chemical properties of 2,5-Difluoro-4-(trifluoromethoxy)toluene are largely influenced by its fluorine-rich structure, which imparts distinctive characteristics that differentiate it from non-fluorinated aromatic compounds.

Physical Properties

The compound 2,5-Difluoro-4-(trifluoromethoxy)toluene has a molecular weight of 212.12 g/mol, reflecting its fluorine-rich composition . As a research chemical, it is typically supplied with a minimum purity standard of 98%, ensuring reliability for sensitive research applications .

Chemical Reactivity

The chemical reactivity of 2,5-Difluoro-4-(trifluoromethoxy)toluene is significantly influenced by its fluorinated substituents. The electron-withdrawing nature of the fluorine atoms and the trifluoromethoxy group creates an electron-deficient aromatic system with distinctive reactivity patterns.

The compound can participate in various chemical reactions, notably including coupling processes facilitated by palladium catalysts. These reactions are particularly valuable in constructing more complex molecular architectures, making the compound a useful building block in organic synthesis.

Additionally, the fluorine substituents and trifluoromethoxy group enhance the molecule's binding affinity toward specific enzymes or receptors, which contributes to its potential value in medicinal applications. This capability to engage in specific molecular recognition events makes it a compound of interest for pharmaceutical research and development.

Synthesis Methodologies

The synthesis of 2,5-Difluoro-4-(trifluoromethoxy)toluene represents a challenge in synthetic organic chemistry, requiring careful control of reaction conditions to achieve the desired substitution pattern.

Industrial Synthesis Approaches

In industrial contexts, the synthesis of 2,5-Difluoro-4-(trifluoromethoxy)toluene frequently employs continuous flow reactors to enhance efficiency and scalability while maintaining high purity levels of the final product. This approach allows for better control of reaction parameters, reduced waste generation, and improved safety profiles compared to traditional batch processes.

Applications and Research Implications

The unique structure and properties of 2,5-Difluoro-4-(trifluoromethoxy)toluene make it valuable for diverse applications across multiple scientific and industrial domains.

Medicinal Chemistry Applications

The compound's distinctive structure allows it to interact with biological targets, potentially modulating biochemical pathways that could lead to therapeutic effects. The presence of fluorine atoms is particularly valuable in medicinal chemistry for several reasons:

  • Enhanced metabolic stability, as C-F bonds resist enzymatic degradation

  • Improved membrane permeability, facilitating cellular uptake

  • Increased binding affinity to target proteins through electronic effects and hydrogen bond interactions

  • Altered physicochemical properties that can optimize drug-like characteristics

These properties make 2,5-Difluoro-4-(trifluoromethoxy)toluene a candidate for further investigation in drug discovery programs, particularly in areas where fluorinated compounds have shown promise.

Organic Synthesis Applications

In organic synthesis, 2,5-Difluoro-4-(trifluoromethoxy)toluene serves as a valuable building block for constructing more complex molecular architectures. Its well-defined substitution pattern provides a platform for selective functionalization, enabling the creation of diverse molecular libraries with applications in materials science, agrochemistry, and pharmaceutical development.

The compound's ability to participate in palladium-catalyzed coupling reactions is particularly noteworthy, as these transformations can establish carbon-carbon bonds that expand the molecular complexity in a controlled and predictable manner.

Comparison with Structural Analogs

Comparing 2,5-Difluoro-4-(trifluoromethoxy)toluene with structurally related compounds provides valuable insights into structure-activity relationships and helps contextualize its properties and potential applications.

Structural Isomers

A notable structural isomer is 4,5-Difluoro-2-(trifluoromethoxy)toluene (CAS: 1803732-00-4), which shares the same molecular formula (C8H5F5O) and molecular weight (212.12 g/mol) but differs in the positioning of functional groups . This positional isomerism results in distinct chemical and biological properties despite the identical atomic composition.

Table 2: Comparison of 2,5-Difluoro-4-(trifluoromethoxy)toluene and its Structural Isomer

Property2,5-Difluoro-4-(trifluoromethoxy)toluene4,5-Difluoro-2-(trifluoromethoxy)toluene
CAS Number1806389-39-81803732-00-4
MDL NumberMFCD28791021MFCD28791029
Molecular FormulaC8H5F5OC8H5F5O
Molecular Weight212.12 g/mol212.12 g/mol
Fluorine Positions2,54,5
Trifluoromethoxy Position42
Research StatusFor research use onlyFor R&D use only

Structure-Activity Relationships

The differential positioning of fluorine atoms and the trifluoromethoxy group between these isomers creates distinct electronic distributions that influence:

These structural differences, though subtle, can significantly impact the compounds' behavior in biological systems and their utility in various applications, highlighting the importance of precise molecular design in developing functional fluorinated aromatics .

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